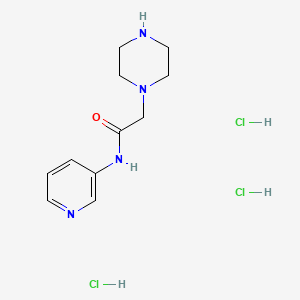

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start with basic heterocyclic amines like 4-aminopyridine. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was achieved through acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Although the exact synthesis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is not described, similar synthetic strategies could potentially be applied, with adjustments for the specific substituents on the pyridine and piperazine rings.

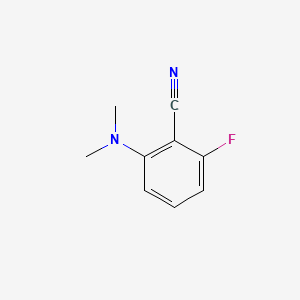

Molecular Structure Analysis

The molecular structure of compounds with piperazine and pyridine rings, such as those mentioned in the papers, is characterized by the presence of multiple nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions. These interactions are crucial for the biological activity of the compounds. The exact molecular structure analysis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride would require detailed spectroscopic data, which is not provided in the abstracts.

Chemical Reactions Analysis

The chemical reactions involving piperazine and pyridine derivatives typically include acylation and salt formation, as seen in the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride . The reactivity of such compounds can be influenced by the electronic properties of the substituents on the rings, which can affect the overall pharmacological profile. The specific chemical reactions of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride would depend on the functional groups present on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride are influenced by their molecular structure. The presence of multiple nitrogen atoms suggests potential for various protonation states, which can affect solubility and hydrochloride salt formation. The exact properties such as melting point, solubility, and stability would require empirical data, which is not available in the abstracts provided. However, the synthesis of related compounds has been optimized to yield high purity products, indicating that careful control of reaction conditions can lead to desirable physical and chemical properties .

Scientific Research Applications

As mentioned earlier, a similar compound, 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .

As mentioned earlier, a similar compound, 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .

properties

IUPAC Name |

2-piperazin-1-yl-N-pyridin-3-ylacetamide;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.3ClH/c16-11(9-15-6-4-12-5-7-15)14-10-2-1-3-13-8-10;;;/h1-3,8,12H,4-7,9H2,(H,14,16);3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFKZVYUOFJUSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CN=CC=C2.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001611 |

Source

|

| Record name | 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride | |

CAS RN |

808764-17-2 |

Source

|

| Record name | 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)